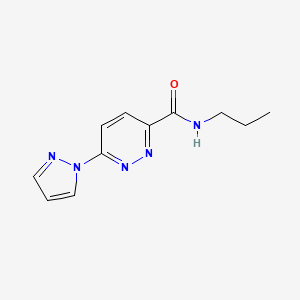

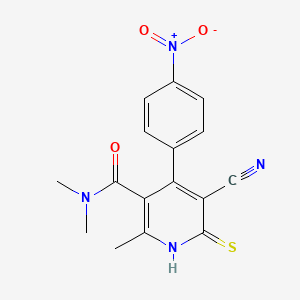

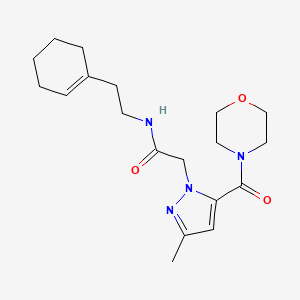

N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-based compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazole-based compounds are frequently used in various chemical reactions . For instance, they have been used in the oxidation reaction of catechol to o-quinone .Scientific Research Applications

Antimicrobial and Anticancer Properties

N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and its derivatives demonstrate significant antimicrobial activities. Studies have shown that these compounds exhibit inhibitory effects on the growth of both gram-positive and gram-negative bacteria. Additionally, certain derivatives have shown promise in anticancer research, displaying cytotoxic activities against cancer cell lines like Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Photosynthetic Electron Transport Inhibition

Some derivatives of this compound have been identified as potential inhibitors of photosynthetic electron transport. These compounds have been shown to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, suggesting potential applications in the field of herbicide development (Vicentini et al., 2005).

Antiviral Research

Some studies have focused on the antiviral properties of pyrazinecarboxamide derivatives, including this compound. These compounds are explored for their potential in treating viral infections such as dengue fever and HIV, demonstrating the versatility of this chemical class in medicinal chemistry (De Clercq, 2009).

Antimycobacterial Activity

Derivatives of this compound have shown promising results in antimycobacterial studies. These compounds have been tested against Mycobacterium tuberculosis, displaying activities that are sometimes more potent than existing antimycobacterial agents like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Enzyme Inhibition for Neurological Disorders

Research has also delved into the potential of pyrazole[3,4-d]pyridazine derivatives as enzyme inhibitors, particularly targeting acetylcholinesterase and carbonic anhydrase enzymes. These properties indicate potential applications in treating neurological disorders like Alzheimer's disease (Taslimi et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar pyrazole structures have been reported to interact with various targets such as acetylcholinesterase (ache) and cyclin-dependent kinase 2 (cdk2) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Pyrazole derivatives have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms . Pyrazole derivatives have also been reported to inhibit CDK2, thereby affecting cell cycle progression .

Biochemical Pathways

Pyrazole derivatives have been associated with the cholinergic nervous system pathway due to their interaction with ache . They may also affect the cell cycle regulation pathway due to their interaction with CDK2 .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

properties

IUPAC Name |

N-propyl-6-pyrazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-5-10(15-14-9)16-8-3-7-13-16/h3-5,7-8H,2,6H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUXYRZUGMAGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C(C=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)